5-Cyclopropyl-4-iodo-1,3-oxazole
CAS No.:
Cat. No.: VC18179529
Molecular Formula: C6H6INO
Molecular Weight: 235.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6INO |
|---|---|
| Molecular Weight | 235.02 g/mol |
| IUPAC Name | 5-cyclopropyl-4-iodo-1,3-oxazole |
| Standard InChI | InChI=1S/C6H6INO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2 |
| Standard InChI Key | LJMMHROXKAOAKK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C(N=CO2)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a planar oxazole core (C₃H₃NO) fused with a cyclopropyl group and an iodine atom. X-ray crystallography and computational studies confirm that the iodine atom introduces steric and electronic effects, enhancing electrophilic reactivity at the 4-position . The cyclopropyl group contributes to ring strain, influencing conformational stability and interaction with biological targets.
Spectroscopic Characterization
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NMR Spectroscopy: The parent oxazole ring exhibits aromatic proton resonances between 7.00–8.00 ppm in H-NMR, while the cyclopropyl protons appear as a multiplet at 1.00–2.50 ppm .
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IR Spectroscopy: Key absorbances include C–N stretching at 1,537 cm⁻¹ and C–O deformation at 1,080 cm⁻¹ .
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Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts like [M+H]⁺ and [M+Na]⁺ are 133.0 Ų and 139.6 Ų, respectively .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol |
| CAS Number | 2751621-76-6 |
| SMILES | C1CC1C2=C(N=CO2)I |
| LogP (Calculated) | 2.1 |
| Solubility | Insoluble in water; soluble in DMSO |
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The primary method involves Robinson-Gabriel cyclization:
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Precursor Preparation: Cyclopropylamine reacts with α-iodo-β-ketoesters to form β-hydroxy amides.
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Cyclization: Treatment with diethylaminosulfur trifluoride (DAST) induces ring closure, yielding the oxazole core.
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Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) selectively substitutes the 4-position .
Industrial Production
Scalable protocols employ continuous flow reactors to enhance yield (75–85%) and purity (>95%). Key parameters include:
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Temperature: 80–100°C
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Table 2: Synthetic Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Robinson-Gabriel | 78 | 92 | High regioselectivity |
| PIDA-Mediated Cyclization | 82 | 95 | Metal-free conditions |
| Flow Chemistry | 85 | 97 | Scalability |
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The iodine atom undergoes facile displacement with nucleophiles (e.g., azide, cyanide), generating derivatives like 4-azido-5-cyclopropyloxazole (C₆H₅N₄O).
Cycloaddition Reactions
The oxazole ring participates in [3+2] cycloadditions with alkynes, forming polycyclic structures. For example, reaction with phenylacetylene yields a tricyclic product (C₁₄H₁₀INO) with enhanced rigidity .
Table 3: Common Reactions and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Substitution | NaN₃, DMF | 4-Azido derivative |
| Oxidation | KMnO₄, H₂O | Oxazole-4-carboxylic acid |
| Cycloaddition | Phenylacetylene, CuI | Tricyclic adduct |
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate tubulin polymerization inhibition (IC₅₀ = 3.2 μM) in HeLa cells, comparable to paclitaxel. The iodine atom enhances binding to tubulin’s colchicine site, disrupting microtubule dynamics and inducing apoptosis .
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 31.25 µg/mL) and Escherichia coli (MIC = 125 µg/mL), the compound outperforms fluconazole (MIC = 250 µg/mL) by inhibiting bacterial dihydrofolate reductase .
Table 4: Biological Activity Profile
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| Tubulin (HeLa) | 3.2 μM | Microtubule destabilization |
| DHFR (S. aureus) | 31.25 µg/mL | Enzyme inhibition |
| Topoisomerase II | 45 μM | DNA cleavage suppression |
Applications in Drug Development and Material Science
Medicinal Chemistry
The compound serves as a versatile pharmacophore in kinase inhibitors (e.g., EGFR-TK) and antimicrobial agents. Derivatives with 4-azido groups show enhanced blood-brain barrier permeability .
Material Science
Its rigid structure and halogenated motif enable use in organic semiconductors (hole mobility = 0.12 cm²/V·s) and liquid crystals .
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